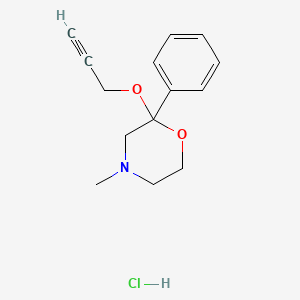
4-Methyl-2-phenyl-2-(2-propynyloxy)morpholine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-phenyl-2-(2-propynyloxy)morpholine hydrochloride is a chemical compound with the molecular formula C14H18ClNO2 and a molecular weight of 267.75 g/mol. This compound is a derivative of morpholine, a heterocyclic amine that features both amine and ether functional groups. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
The synthesis of 4-Methyl-2-phenyl-2-(2-propynyloxy)morpholine hydrochloride typically involves the reaction of 4-methylmorpholine with phenylacetylene in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as dichloromethane and a base like potassium carbonate. The product is then purified through crystallization or chromatography to obtain the hydrochloride salt .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactions and the use of automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
4-Methyl-2-phenyl-2-(2-propynyloxy)morpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkane.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, where halogens or other nucleophiles replace the existing functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as potassium carbonate, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted morpholine derivatives .
Scientific Research Applications
4-Methyl-2-phenyl-2-(2-propynyloxy)morpholine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Methyl-2-phenyl-2-(2-propynyloxy)morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules being studied .
Comparison with Similar Compounds
4-Methyl-2-phenyl-2-(2-propynyloxy)morpholine hydrochloride can be compared with other similar compounds, such as:
2-Phenylmorpholine: A simpler derivative of morpholine with similar structural features but lacking the propynyloxy group.
Phenmetrazine: A stimulant drug with a phenylmorpholine structure, used for its psychoactive effects.
Phendimetrazine: Another stimulant with a similar structure, used in the treatment of obesity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to these related compounds .
Properties
CAS No. |
124497-82-1 |
|---|---|
Molecular Formula |
C14H18ClNO2 |
Molecular Weight |
267.75 g/mol |
IUPAC Name |
4-methyl-2-phenyl-2-prop-2-ynoxymorpholine;hydrochloride |
InChI |
InChI=1S/C14H17NO2.ClH/c1-3-10-16-14(12-15(2)9-11-17-14)13-7-5-4-6-8-13;/h1,4-8H,9-12H2,2H3;1H |
InChI Key |
IKVPKVIYHXZKMK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOC(C1)(C2=CC=CC=C2)OCC#C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















